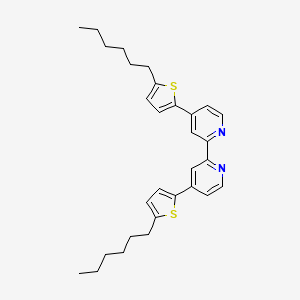

4,4'-Bis(5-hexiltiofen-2-il)-2,2'-bipiridina

Descripción general

Descripción

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine, also known as BTBP, is a compound that has gained significant attention due to its unique physical and chemical properties. It has a molecular weight of 488.76 g/mol and a molecular formula of C30H36N2S2.

Molecular Structure Analysis

The InChI code for 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is 1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29 (33-25)23-17-19-31-27 (21-23)28-22-24 (18-20-32-28)30-16-14-26 (34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 . The Canonical SMILES is CCCCCCC1=CC=C (S1)C2=CC (=NC=C2)C3=NC=CC (=C3)C4=CC=C (S4)CCCCCC .Physical And Chemical Properties Analysis

4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is a solid at room temperature . It should be stored in a dry environment at a temperature between 2-8°C . The compound has a molecular weight of 488.8 g/mol.Aplicaciones Científicas De Investigación

Fotovoltaica Orgánica (OPV)

Este compuesto se utiliza en el desarrollo de células fotovoltaicas orgánicas. Su estructura molecular, que incluye anillos de tiofeno y unidades de bipiridina, contribuye a su capacidad de actuar como un excelente donante de electrones. Esto facilita la creación de una heterojuntura con aceptores de electrones, lo que lleva a una separación y transporte de carga eficientes, cruciales para OPV de alto rendimiento .

Diodos Emisores de Luz Orgánica (OLED)

En el ámbito de los diodos emisores de luz orgánica, la capacidad del compuesto para transportar electrones y huecos lo convierte en un material valioso para las capas activas de los OLED. Sus propiedades estructurales permiten la sintonización fina del color de emisión y la eficiencia cuántica, mejorando el brillo y la longevidad del dispositivo .

Transistores de Efecto de Campo Orgánico (OFET)

4,4'-Bis(5-hexiltiofen-2-il)-2,2'-bipiridina: se utiliza en transistores de efecto de campo orgánico debido a su alta movilidad de portadores de carga. Las unidades de tiofeno proporcionan estabilidad y flexibilidad, mientras que la parte de bipiridina garantiza una transferencia de carga efectiva, lo que la convierte en un material semiconductor adecuado para OFET .

Quimiosensores

La estructura del compuesto permite su incorporación a dispositivos quimiosensores. Su sensibilidad a los cambios en el medio ambiente, como el pH o la presencia de iones metálicos, lo convierte en un componente potente para detectar diversas sustancias, lo cual es vital para la vigilancia ambiental y la seguridad .

Fotocatálisis

En aplicaciones fotocatalíticas, This compound se puede utilizar para aprovechar la energía lumínica para impulsar reacciones químicas. Sus capacidades de absorción de luz y su naturaleza rica en electrones facilitan la degradación de contaminantes o la síntesis de productos químicos valiosos, lo que contribuye a las prácticas de química sostenible .

Materiales Cristalinos Líquidos

El diseño molecular del compuesto, que presenta un núcleo rígido de bipiridina y brazos flexibles de hexiltiofeno, se presta a la formación de fases cristalinas líquidas. Estos materiales son esenciales para las tecnologías de visualización avanzadas y se pueden utilizar para crear materiales sensibles que cambian las propiedades en respuesta a estímulos externos .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Mecanismo De Acción

Target of Action

The primary target of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine, also known as 4,4’-Bis(5-hexyl-2-thienyl)-2,2’-bipyridyl, is the ruthenium (II) ligand complexes . These complexes are used as sensitizers in dye-sensitized solar cells .

Mode of Action

The compound interacts with its target by serving as a reactant in the synthesis of ruthenium (II) ligand complexes

Biochemical Pathways

The biochemical pathways affected by this compound are related to the energy conversion processes in dye-sensitized solar cells . The compound contributes to the formation of ruthenium (II) ligand complexes, which play a crucial role in these processes .

Pharmacokinetics

It’s worth noting that the compound is a solid at room temperature and should be stored in a dry environment at 2-8 ℃ .

Result of Action

The result of the compound’s action is the formation of ruthenium (II) ligand complexes . These complexes serve as sensitizers in dye-sensitized solar cells, contributing to the cells’ ability to convert light into electrical energy .

Action Environment

The action of 4,4’-Bis(5-hexylthiophen-2-yl)-2,2’-bipyridine is influenced by environmental factors such as temperature and humidity. The compound is sensitive to moisture and should be stored in a dry environment . Its efficacy and stability can be affected by these and potentially other environmental factors.

Propiedades

IUPAC Name |

4-(5-hexylthiophen-2-yl)-2-[4-(5-hexylthiophen-2-yl)pyridin-2-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H36N2S2/c1-3-5-7-9-11-25-13-15-29(33-25)23-17-19-31-27(21-23)28-22-24(18-20-32-28)30-16-14-26(34-30)12-10-8-6-4-2/h13-22H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFNCZSDXIPGOQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=CC=C(S4)CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H36N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90729334 | |

| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

488.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1047684-56-9 | |

| Record name | 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90729334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-Bis(5-hexyl-2-thienyl)-2,2'-bipyridyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

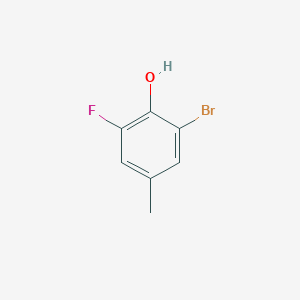

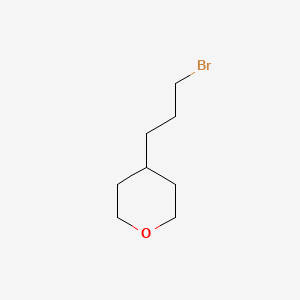

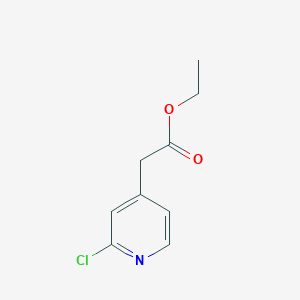

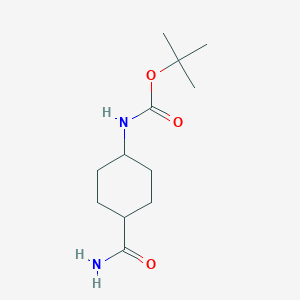

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine into the ruthenium dye (C101) improve the performance of solid-state dye-sensitized solar cells (SSDSCs)?

A: The incorporation of 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine as an ancillary ligand in the ruthenium dye C101 contributes to enhanced SSDSC performance in two main ways []:

- Enhanced Light Harvesting: The extended π-conjugation system created by the hexylthiophene groups in the bipyridine ligand increases the dye's molar extinction coefficient. This means that the dye can absorb more light compared to dyes without this extended conjugation, like the commonly used Z907 [].

- Retarded Charge Recombination: The specific molecular structure and energy levels within C101, influenced by the 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine ligand, help to slow down the undesirable process of charge recombination. This means that more of the light-induced charges are able to contribute to the generated current [].

Q2: What is the significance of the reported 4.5% power-conversion efficiency of the C101 sensitizer in SSDSCs?

A: Achieving a 4.5% power-conversion efficiency under AM 1.5 solar irradiation (100 mW cm−2) is a notable result for an SSDSC using the C101 sensitizer in combination with the spiro-MeOTAD hole-transporting material []. This efficiency level, confirmed through electronic absorption, transient photovoltage decay, and impedance measurements, demonstrates the potential of using ruthenium dyes containing 4,4'-Bis(5-hexylthiophen-2-yl)-2,2'-bipyridine for efficient solar energy conversion in SSDSCs. This research contributes valuable insights into molecular design strategies for improving SSDSC performance.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-1H-pyrrolo[3,2-B]pyridine-2-carboxylic acid ethyl ester](/img/structure/B1374981.png)

![2-[3-(Chloromethyl)-6-methoxypyridin-2-yl]ethyl methanesulfonate](/img/structure/B1374993.png)

![3-Bromo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridine](/img/structure/B1374999.png)